![molecular formula C10H17N3O4S B12623080 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate CAS No. 1108658-52-1](/img/structure/B12623080.png)
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, and a sulfonyl carbamate moiety.
Méthodes De Préparation
The synthesis of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyano group, and the attachment of the sulfonyl carbamate moiety. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It could be explored for its potential therapeutic effects, including its use as a drug candidate or in drug development.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and sulfonyl carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can be compared with other similar compounds, such as:
1,1-Dimethylethyl N-[(1R,2S)-2-Hydroxycyclohexyl]carbamate: This compound has a similar carbamate structure but differs in the presence of a hydroxycyclohexyl group instead of a pyrrolidinyl group.
1,1-Dimethylethyl N-[(2S)-2-aminopropyl]-N-(3-hydroxypropyl)carbamate: This compound features an aminopropyl group and a hydroxypropyl group, making it distinct from the cyano and pyrrolidinyl groups in the target compound.
1,1-Dimethylethyl N-[(2S)-2-amino-2-cyclobutylethyl]carbamate: This compound includes an amino-cyclobutylethyl group, which differentiates it from the cyano-pyrrolidinyl structure.
Propriétés
Numéro CAS |
1108658-52-1 |
|---|---|
Formule moléculaire |
C10H17N3O4S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-2-cyanopyrrolidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)12-18(15,16)13-6-4-5-8(13)7-11/h8H,4-6H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Clé InChI |
WMESBUQASSULMT-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#N |
SMILES canonique |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


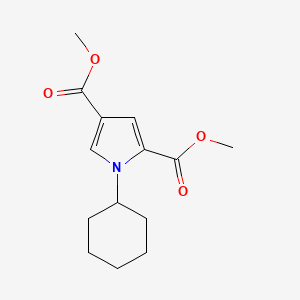

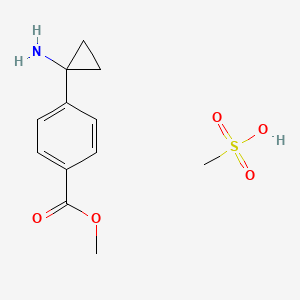
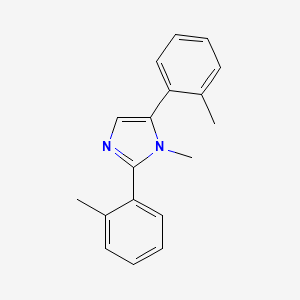
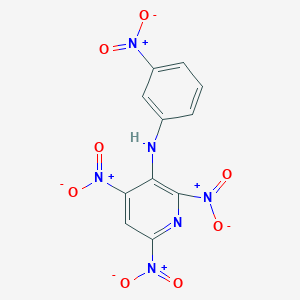
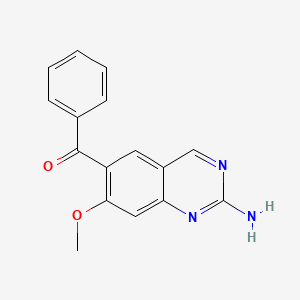
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
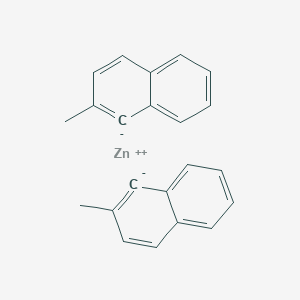
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
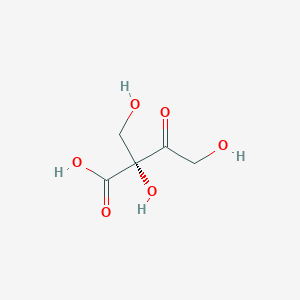
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
